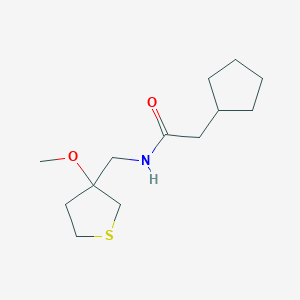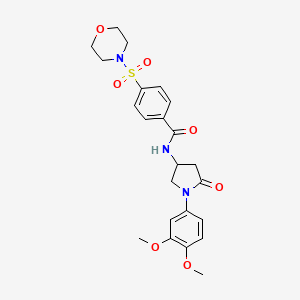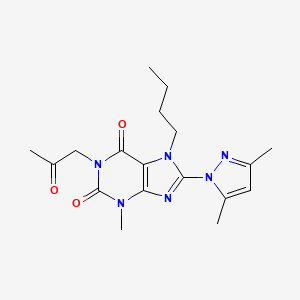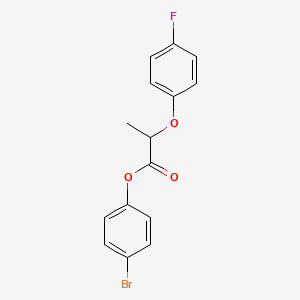![molecular formula C18H27N3O B2556605 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097872-15-4](/img/structure/B2556605.png)
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family, which has been shown to have a wide range of biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one' involves the reaction of a cyclopentylpiperidine derivative with a cyclopropyl ketone to form the desired product.
Starting Materials
1-Cyclopentyl-4-piperidone, Cyclopropylmethylamine, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate
Reaction
1. Reduction of 1-Cyclopentyl-4-piperidone with sodium borohydride in methanol to form 1-Cyclopentyl-4-piperidol, 2. Protection of the hydroxyl group in 1-Cyclopentyl-4-piperidol with acetic anhydride and pyridine to form 1-Acetoxy-4-cyclopentylpiperidine, 3. Reaction of 1-Acetoxy-4-cyclopentylpiperidine with cyclopropylmethylamine in the presence of sodium hydroxide to form 2-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclopropanamine, 4. Cyclization of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclopropanamine with acetic acid and hydrochloric acid to form 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one, 5. Isolation of the product by extraction with ethyl acetate and purification by recrystallization from methanol
作用機序
The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. It may also act by reducing the production of inflammatory cytokines and oxidative stress in the brain.
生化学的および生理学的効果
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to protect against neurodegenerative diseases. It has also been shown to improve cognitive function and reduce pain in animal models.
実験室実験の利点と制限
One advantage of using 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
科学的研究の応用
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18-8-7-17(15-5-6-15)19-21(18)13-14-9-11-20(12-10-14)16-3-1-2-4-16/h7-8,14-16H,1-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLWFHVCWJXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)
![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)


![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2556540.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)
